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An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants

Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several

cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-

of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the

enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-

HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular

differentiation, contributing to tumorigenesis.[1][2][3][4] GSK864 is a potent, allosteric, and cell-

penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1,

representing a targeted therapeutic strategy.[1][6][7][8][9]

Mechanism of Action
GSK864 functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have

shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically

inactive conformation.[1] This mechanism prevents the conversion of α-KG to 2-HG and is

effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849,

demonstrates a competitive mode of inhibition with respect to α-KG, which is attributed to the

inhibitor's interaction with a segment of the enzyme that precludes the conformational change

required for catalytic activity.[1]
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Data Presentation: Selectivity and Potency of
GSK864
GSK864 demonstrates high potency against common IDH1 mutants with moderate selectivity

over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.

Target Assay Type
Potency
(IC50/EC50)

Reference

IDH1-R132C Biochemical IC50 8.8 nM - 9 nM [6][7][8][9]

IDH1-R132H Biochemical IC50 15 nM - 15.2 nM [6][7][8][9][10]

IDH1-R132G Biochemical IC50 16.6 nM - 17 nM [6][7][8][9]

WT-IDH1 Biochemical IC50 ~470 nM [11]

HT1080 cells (IDH1-

R132C)

Cellular EC50 (2-HG

reduction)
320 nM [1][6]
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Caption: Mechanism of Mutant IDH1 and Inhibition by GSK864.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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